8-Amino-4-oxo-4H-chromene-2-carboxylic acid
Description
Properties
IUPAC Name |
8-amino-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c11-6-3-1-2-5-7(12)4-8(10(13)14)15-9(5)6/h1-4H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAHAWGYZGESCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 8-Amino-4-oxo-4H-chromene-2-carboxylate
The most widely documented route begins with the reduction of ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate. Luisa et al. (1994) reported a 95% yield using tin(II) chloride () and hydrochloric acid () in ethanol at 0–5°C. The nitro group at the 8-position is selectively reduced to an amino group under these conditions, forming ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate (CAS: 103195-35-3).
Reaction Conditions:
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Reagents: (2.2 eq), conc. (1.5 eq)
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Solvent: Ethanol
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Temperature: 0–5°C
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Time: 2–3 hours
The reaction’s selectivity arises from ’s ability to reduce nitro groups without affecting the chromene core or ester functionality.
Hydrolysis to 8-Amino-4-oxo-4H-chromene-2-carboxylic Acid
The ethyl ester intermediate undergoes hydrolysis to yield the target carboxylic acid. While specific data on this step are absent in the cited sources, standard ester hydrolysis conditions apply:
Typical Hydrolysis Protocol:
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Reagents: Aqueous (2–4 eq) or
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Solvent: Water/ethanol mixture
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Temperature: Reflux (80–100°C)
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Time: 4–6 hours
The reaction proceeds via nucleophilic acyl substitution, with the base deprotonating water to generate a hydroxide ion that attacks the ester carbonyl. Acidic work-up ensures protonation of the carboxylate intermediate.
Cyclization via Acetylation and Ring Closure
Acetylation of 3-Amino-2-hydroxyacetophenone
A patent (CN102358737A) describes a two-step synthesis starting with 3-amino-2-hydroxyacetophenone. The amino group is acetylated using acetyl chloride () in ethyl acetate with pyridine as a base, yielding .
Reaction Conditions:
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Reagents: (1 eq), pyridine (1 eq)
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Solvent: Ethyl acetate
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Temperature: 0–5°C
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Time: 1 hour
This step protects the amine and positions the acetyl group for subsequent cyclization.
Formation of Chromene Core
The acetylated intermediate undergoes cyclization with sodium methoxide () or potassium tert-butoxide () in dimethyl sulfoxide () at 80–85°C. While the patent targets a tetrazole-substituted chromene, adapting this method by replacing the tetrazole ester with a carboxylic acid ester could yield this compound after hydrolysis.
Hypothetical Adaptation:
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Reagents: Ethyl cyanoacetate (for carboxylate introduction)
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Conditions: , , 80–85°C
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Mechanism: Base-induced deprotonation and nucleophilic attack, followed by cyclodehydration.
Comparative Analysis of Preparation Methods
Advantages and Limitations:
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Method 1 offers high yields and simplicity but requires a nitro precursor, which may necessitate additional synthesis steps.
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Method 2 is modular but involves harsh conditions (e.g., at high temperatures), complicating scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Amino-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include quinones, hydroxyl derivatives, and various substituted chromenes .
Scientific Research Applications
Medicinal Chemistry
8-Amino-4-oxo-4H-chromene-2-carboxylic acid has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Research indicates that derivatives of this compound can induce apoptosis in cancer cells, suggesting its potential role in cancer therapy .
Coordination Chemistry
The compound serves as a versatile ligand in coordination chemistry:
- Metal Complex Formation : It can form complexes with various metal ions, which may enhance the stability and solubility of the resulting compounds. This property is useful in catalysis and material science applications.
Synthesis of Novel Compounds
This compound acts as a building block for synthesizing more complex molecules:
- Synthetic Intermediates : It is utilized in the synthesis of other biologically active compounds, including those with potential pharmacological effects .
Photophysical Properties
Research into the photophysical properties of this compound reveals:
- Fluorescent Properties : The compound exhibits fluorescence under UV light, making it useful in biological imaging and as a fluorescent probe in various analytical applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by authors Luisa et al. (1994) demonstrated that 8-amino derivatives showed significant activity against several bacterial strains, indicating the potential for developing new antibiotics based on this scaffold .
Case Study 2: Anticancer Activity
In a study published by Funke et al. (2013), derivatives of 8-amino-4-oxo-4H-chromene were tested against various cancer cell lines. The results indicated that certain modifications to the structure enhanced their cytotoxic effects, suggesting pathways for drug development targeting specific cancers .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 8-Amino-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and apoptosis. The compound may also interact with DNA and proteins, leading to the disruption of cellular processes .
Comparison with Similar Compounds
- 4H-chromene-2-carboxylic acid
- 6-bromo-4-oxo-4H-chromene-2-carboxylic acid
- 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylic acid
Uniqueness: 8-Amino-4-oxo-4H-chromene-2-carboxylic acid stands out due to its unique amino group at the 8th position, which imparts distinct biological activities compared to other chromene derivatives. This structural feature enhances its potential as a therapeutic agent and broadens its range of applications in scientific research .
Biological Activity
8-Amino-4-oxo-4H-chromene-2-carboxylic acid is a heterocyclic compound belonging to the chromene family, recognized for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
- IUPAC Name : 8-amino-4-oxochromene-2-carboxylic acid
- Molecular Formula : C10H7NO4
- CAS Number : 110683-24-4
- Molecular Weight : 205.17 g/mol
Synthesis
The synthesis of this compound typically involves cyclization reactions of salicylaldehyde with malononitrile in the presence of ammonium acetate, followed by further reactions to form the chromene ring. The synthetic route can be optimized for yield and purity using continuous flow reactors and purification methods like recrystallization or chromatography.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. In a study evaluating its efficacy against bacterial strains, the compound demonstrated inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
Anticancer Properties
The anticancer activity of this compound has been attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation and apoptosis. For example, it has been reported to inhibit the activity of certain kinases that are crucial for cancer cell survival. A detailed structure-activity relationship (SAR) analysis indicated that modifications at the amino group significantly enhance its cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
MAO-B Inhibition
This compound has also been studied for its potential as a monoamine oxidase B (MAO-B) inhibitor. MAO-B is an enzyme associated with neurodegenerative diseases such as Parkinson's disease. Compounds derived from this chromene have shown promising IC50 values in the low micromolar range, indicating their effectiveness as selective MAO-B inhibitors .
The biological activity of this compound is largely mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- DNA Interaction : It may also interact with DNA, leading to disruptions in replication and transcription processes.
- Signal Transduction Pathways : The inhibition of specific signaling pathways contributes to its anticancer effects.
Study on Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties. The findings revealed that certain derivatives exhibited enhanced cytotoxicity against A549 lung cancer cells with IC50 values significantly lower than those of standard chemotherapeutics .
MAO-B Inhibition Analysis
Another study focused on the MAO-B inhibitory potential of chromene derivatives, including this compound. The results indicated that modifications at the 6th and 7th positions of the chromene ring could enhance selectivity and potency against MAO-B, making these compounds promising candidates for further development in neurodegenerative disease therapies .
Comparative Analysis with Similar Compounds
| Compound Name | MAO-B IC50 (µM) | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | 0.091 | Significant | High |
| 6-bromo-4H-chromene | 0.048 | Moderate | Moderate |
| 8-amino-6-bromo derivative | 0.268 | Low | High |
This table illustrates the unique biological profile of this compound compared to other similar compounds, highlighting its superior activity in multiple areas.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-amino-4-oxo-4H-chromene-2-carboxylic acid, and what key reaction parameters influence yield?
- Methodological Answer : A common approach involves amination of a hydroxy precursor. For example, reacting 4-hydroxy-4-oxo-chromene-2-carboxylic acid with ammonium acetate at 130°C under inert conditions. Key parameters include:
- Reaction time : 2–4 hours for complete conversion.
- Purification : Silica gel column chromatography (n-hexane/ethyl acetate, 8:2) yields >75% purity.
- Catalyst optimization : Phosphoryl oxychloride can enhance reaction efficiency in reflux conditions .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Multimodal characterization is critical:
- NMR/IR spectroscopy : ¹H NMR (DMSO-d6) shows characteristic peaks at δ 10.2 (COOH), 6.8–7.5 (aromatic protons).
- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 294 K) confirms bond lengths (C=O at 1.21 Å) and dihedral angles (~5.8° for chromene ring planarity) .
- Purity validation : HPLC with UV detection (λ = 280 nm) ensures ≥95% purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from substituent effects or assay variability. Solutions include:
- Structure-activity relationship (SAR) studies : Compare analogs like 8-bromo-4-oxo-chromene-2-carboxylic acid, which shows reduced anti-inflammatory activity (IC50 = 48 µM vs. 28 µM for the amino derivative) due to steric hindrance .
- Standardized assays : Use uniform cell lines (e.g., RAW 264.7 macrophages) and controls (e.g., indomethacin) to minimize variability .
- Batch consistency : LC-MS validation of synthetic batches to exclude impurities affecting bioactivity .
Q. How can computational methods optimize synthetic pathways or predict biological targets?
- Methodological Answer :
- DFT calculations : B3LYP/6-31G* models identify transition states in amination steps, revealing a 25 kcal/mol energy barrier for NH3 incorporation.
- Molecular docking : Predict binding affinity (ΔG = -9.2 kcal/mol) to cyclooxygenase-2 (COX-2), aligning with experimental IC50 values .
- Solvent screening : Simulations suggest DMF improves yield (82%) vs. acetonitrile (67%) by stabilizing intermediates .
Q. What experimental designs address low yields in large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Pd/C (5% wt.) under H2 atmosphere increases yield by 18% compared to traditional thermal methods.
- Flow chemistry : Continuous reactors reduce side reactions (e.g., decarboxylation) and improve scalability .
- Table : Comparison of reaction conditions and yields:
| Method | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Batch (ammonium acetate) | 130 | None | 65 |
| Flow (H2/Pd/C) | 100 | Pd/C | 83 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
